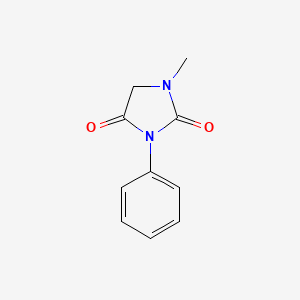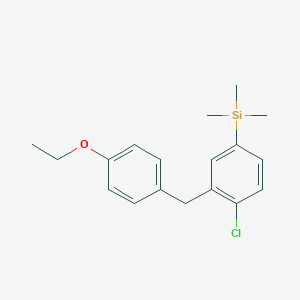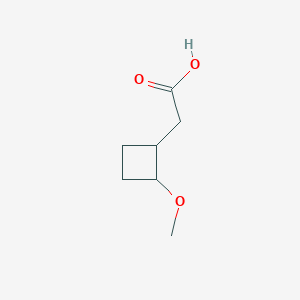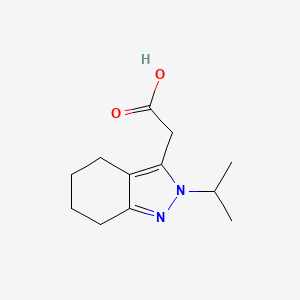![molecular formula C10H19N3O2 B13428045 (Z)-N'-hydroxy-2-(6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B13428045.png)
(Z)-N'-hydroxy-2-(6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N’-hydroxy-2-(6-oxa-2-azaspiro[45]decan-2-yl)acetimidamide is a complex organic compound featuring a spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide typically involves the use of commercially available reagents. One common synthetic route starts with tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up for industrial applications.
化学反応の分析
Types of Reactions
(Z)-N’-hydroxy-2-(6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide is used as a building block for the synthesis of more complex molecules . Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
Its structure allows for interactions with various biological targets, making it a candidate for drug development .
Industry
In the industrial sector, (Z)-N’-hydroxy-2-(6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities.
作用機序
The mechanism of action of (Z)-N’-hydroxy-2-(6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
Uniqueness
(Z)-N’-hydroxy-2-(6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide is unique due to its specific spirocyclic structure and functional groups. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable compound for research and development.
特性
分子式 |
C10H19N3O2 |
|---|---|
分子量 |
213.28 g/mol |
IUPAC名 |
N'-hydroxy-2-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethanimidamide |
InChI |
InChI=1S/C10H19N3O2/c11-9(12-14)7-13-5-4-10(8-13)3-1-2-6-15-10/h14H,1-8H2,(H2,11,12) |
InChIキー |
MFZSNOGBEDKPSH-UHFFFAOYSA-N |
異性体SMILES |
C1CCOC2(C1)CCN(C2)C/C(=N/O)/N |
正規SMILES |
C1CCOC2(C1)CCN(C2)CC(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B13427995.png)




![2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13428031.png)

